N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of multiple methoxy and ethoxy groups attached to a benzamide core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the oxadiazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide: A compound with a similar oxadiazole ring but different substituents.
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide: Another related compound with variations in the phenyl and acetamide groups.
Properties
Molecular Formula |
C22H25N3O7 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H25N3O7/c1-6-30-15-9-8-13(10-16(15)31-7-2)19-21(25-32-24-19)23-22(26)14-11-17(27-3)20(29-5)18(12-14)28-4/h8-12H,6-7H2,1-5H3,(H,23,25,26) |
InChI Key |
BLUJOQIWQRDPSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.